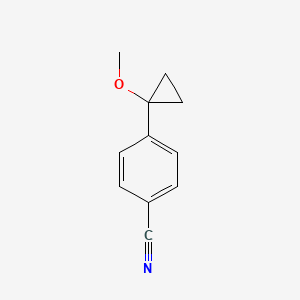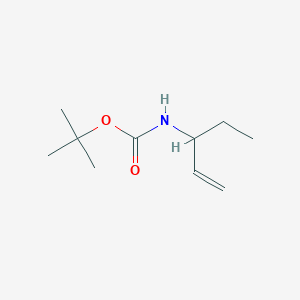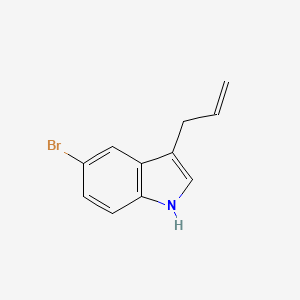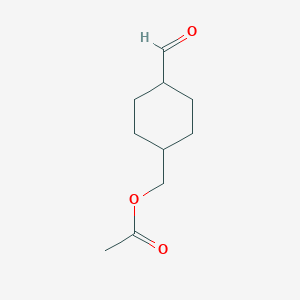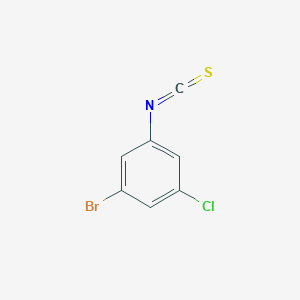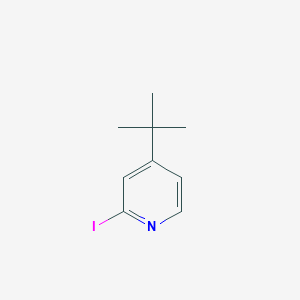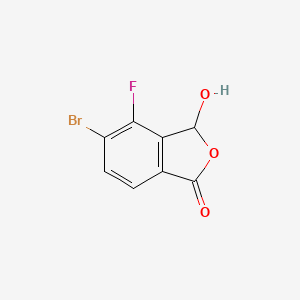
5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Fluorination: Introduction of a fluorine atom, often using reagents like N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of a hydroxyl group, possibly through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might convert the compound into less oxidized forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-fluoro-3-hydroxybenzofuran: Similar structure but lacks the isobenzofuran ring.
5-Bromo-4-fluoro-3-hydroxyphthalide: Similar structure but with a different ring system.
5-Bromo-4-fluoro-3-hydroxyisobenzofuran: Lacks the (3H)-one group.
Uniqueness
5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the isobenzofuran ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H4BrFO3 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2,8,12H |
Clave InChI |
QICWHQKKVFNCKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)OC2O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


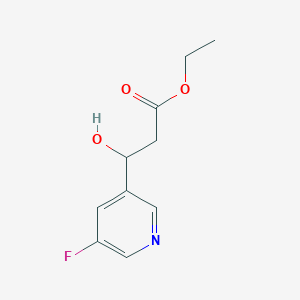
![6-Bromobenzo[b]thiophene-2-carboximidamide](/img/structure/B15332956.png)
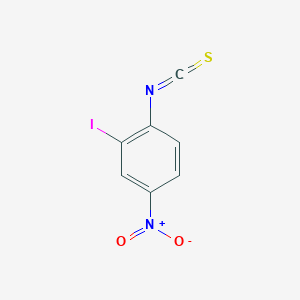
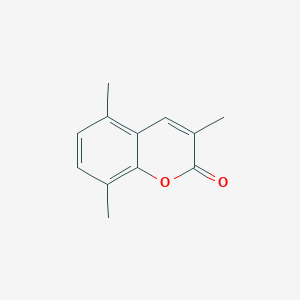
![2-(2-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332969.png)
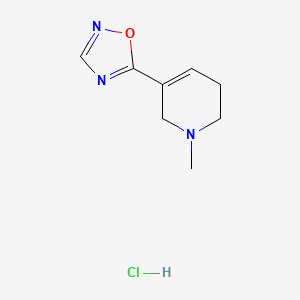
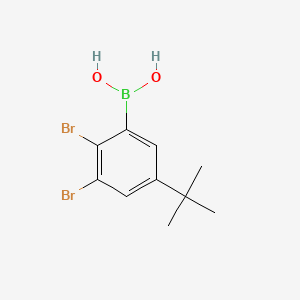
![5-[2-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15332988.png)
